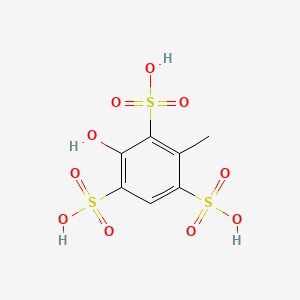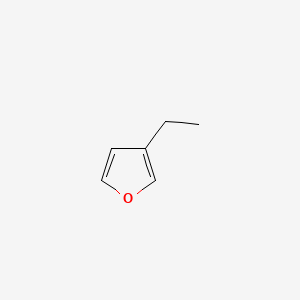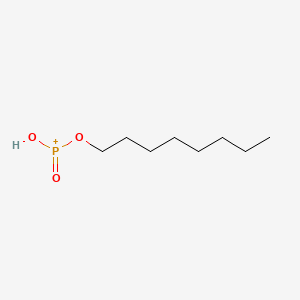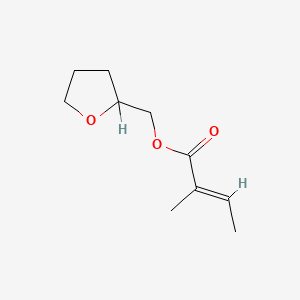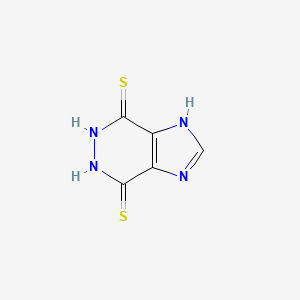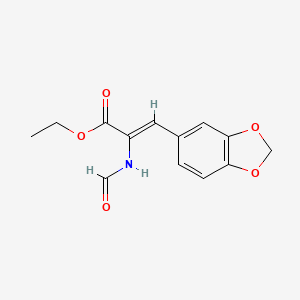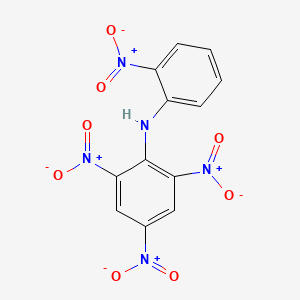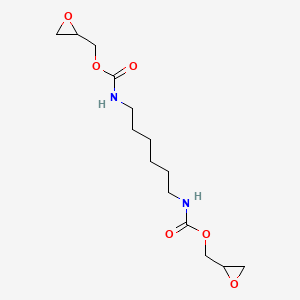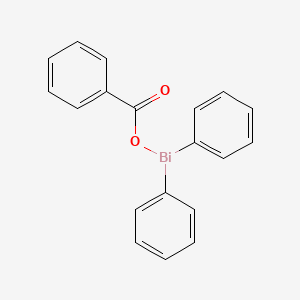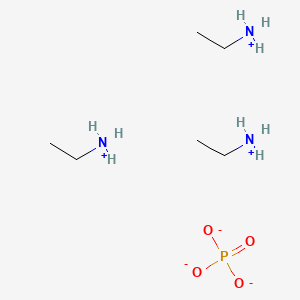
ethylazanium;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylazanium;phosphate is a compound that consists of an ethylammonium cation and a phosphate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylazanium;phosphate can be synthesized through the reaction of ethylamine with phosphoric acid. The reaction typically involves mixing ethylamine with an aqueous solution of phosphoric acid under controlled conditions to form the desired compound. The reaction can be represented as follows:
CH3CH2NH2+H3PO4→CH3CH2NH3++PO43−
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale mixing of ethylamine and phosphoric acid in reactors, followed by purification processes to isolate the compound. The reaction conditions, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethylazanium;phosphate undergoes various chemical reactions, including:
Oxidation: The phosphate anion can participate in oxidation reactions, forming different phosphorus oxides.
Reduction: Under certain conditions, the phosphate anion can be reduced to form phosphites.
Substitution: The ethylammonium cation can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can react with the ethylammonium cation.
Major Products
Oxidation: Phosphorus pentoxide (P2O5)
Reduction: Phosphorous acid (H3PO3)
Substitution: Ethanol (CH3CH2OH) and ammonium phosphate (NH4)3PO4
Scientific Research Applications
Ethylazanium;phosphate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of fertilizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylazanium;phosphate involves its interaction with molecular targets such as enzymes and receptors. The ethylammonium cation can interact with negatively charged sites on enzymes, altering their activity. The phosphate anion can participate in phosphorylation reactions, which are crucial in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methylazanium;phosphate: Similar structure but with a methyl group instead of an ethyl group.
Propylazanium;phosphate: Similar structure but with a propyl group instead of an ethyl group.
Butylazanium;phosphate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the specific interactions of the ethylammonium cation with biological molecules, which can result in distinct biochemical and pharmacological properties compared to its analogs.
Properties
CAS No. |
94006-19-6 |
|---|---|
Molecular Formula |
C6H24N3O4P |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
ethylazanium;phosphate |
InChI |
InChI=1S/3C2H7N.H3O4P/c3*1-2-3;1-5(2,3)4/h3*2-3H2,1H3;(H3,1,2,3,4) |
InChI Key |
JHHUETYWMKKDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH3+].CC[NH3+].CC[NH3+].[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


